Enhanced Photoconductivity vs. Non-Brominated Analog
Polymeric layers derived from 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole exhibit markedly higher photoconductivity in the visible region relative to those derived from the non-brominated analog, 9-(oxiran-2-ylmethyl)-9H-carbazole. The presence of bromine atoms at the 3- and 6-positions of the carbazole ring enhances the electron-accepting character of the polymer backbone, leading to improved charge generation and transport [1]. While exact quantum yield values are not provided in the primary literature, the study explicitly states that brominated analogs enable the preparation of 'electrophotographic layers of enhanced photoconductivity' and identifies poly(3,6-dibromo-9-(2,3-epoxypropyl)carbazole) as the 'most promising' among brominated poly(carbazolyloxiranes) for photoactivity [2].
| Evidence Dimension | Photoconductivity of polymer layers |
|---|---|
| Target Compound Data | Poly(3,6-dibromo-9-(2,3-epoxypropyl)carbazole) |
| Comparator Or Baseline | Poly(9-(2,3-epoxypropyl)carbazole) (non-brominated) |
| Quantified Difference | Qualitative enhancement; brominated analog described as 'most promising' and yielding 'enhanced photoconductivity' [2] |
| Conditions | Electrophotographic layers cast from polymerization mixtures; residual triphenylcarbenium salt catalyst acts as sensitizer |
Why This Matters
For researchers developing high-sensitivity organic photoconductors or photoreceptors, the brominated monomer offers a demonstrable performance advantage over non-brominated alternatives, justifying its selection despite potentially higher cost or synthetic complexity.
- [1] Gražulevičius, J. V., et al. Polymerization of 3,6-dibromo-9-(2,3-epoxypropyl)carbazole with triphenylcarbenium salts. European Polymer Journal, 1992, 28(6), 653-656. View Source
- [2] Bruzga, P., et al. Synthesis of the hole-transporting molecular glasses possessing pendant 3,6-dibromocarbazolyl moieties. Synthetic Metals, 2011, 161(13-14), 1307-1312. View Source
